3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS No.: 1866708-64-6
Cat. No.: VC6697612
Molecular Formula: C15H19NO5
Molecular Weight: 293.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1866708-64-6 |
|---|---|
| Molecular Formula | C15H19NO5 |
| Molecular Weight | 293.319 |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)20-9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | YTJPMLGYZLYTAP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound features a benzopyran core fused with a carboxylic acid and Boc-protected amine group. Key structural attributes include:
-
Benzopyran Ring: A bicyclic system comprising a benzene ring fused to a dihydropyran moiety, conferring rigidity and aromaticity.
-
Boc Group: The tert-butoxycarbonyl moiety at the 3-position protects the amine functionality, enabling selective reactions at other sites.
-
Carboxylic Acid: Positioned at the 3-carbon, this group enhances solubility and provides a handle for conjugation.
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromene-3-carboxylic acid |
| Molecular Formula | C₁₅H₁₉NO₅ |
| Molecular Weight | 293.319 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C(=O)O |
| InChIKey | YTJPMLGYZLYTAP-UHFFFAOYSA-N |
| PubChem CID | 132398501 |
The Boc group’s steric bulk (tert-butyl) shields the amine from undesired reactions, while the carboxylic acid enables salt formation or esterification.
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
-
Benzopyran Formation: Cyclization of a phenolic precursor with an appropriate diol or epoxide under acidic conditions.
-
Amine Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.
-
Carboxylic Acid Introduction: Oxidation of a methyl group or hydrolysis of a nitrile/ester intermediate.
A hypothetical pathway is illustrated below:
-
Step 1: Condensation of 2-hydroxybenzoic acid with glycidol to form the dihydrobenzopyran core.
-
Step 2: Boc protection of the amine using Boc₂O in dichloromethane.
-
Step 3: Hydrolysis of a methyl ester to the carboxylic acid using LiOH or NaOH.
Table 2: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | H₂SO₄, 80°C | Cyclization |
| 2 | Boc₂O, DMAP, CH₂Cl₂ | Amine protection |
| 3 | LiOH, THF/H₂O | Ester hydrolysis |
The Boc group’s lability under acidic conditions (e.g., HCl in dioxane) allows for facile deprotection during downstream modifications.
Applications in Medicinal Chemistry
Drug Design Scaffold
The compound’s dual functionality (Boc-amine and carboxylic acid) makes it a valuable intermediate for:
-
Protease Inhibitors: The benzopyran scaffold mimics peptide backbones, enabling binding to enzyme active sites.
-
Kinase Inhibitors: Rigid aromatic systems often serve as ATP-binding site anchors.
-
Prodrugs: Carboxylic acid can be esterified for improved bioavailability.
Case Study: Anticoagulant Development
In a hypothetical application, the carboxylic acid could be conjugated to a thrombin-binding peptide, while the Boc group ensures stability during synthesis. Post-deprotection, the free amine might form hydrogen bonds with serine proteases.
Comparison with Analogous Compounds
Boc-Protected Amino Acids
Unlike linear Boc-amino acids (e.g., Boc-glycine), this compound’s benzopyran ring imposes conformational restraint, potentially enhancing target selectivity.
Table 3: Structural Comparison
| Compound | Molecular Weight | Key Feature |
|---|---|---|
| Boc-glycine | 189.18 g/mol | Linear, flexible |
| Boc-phenylalanine | 279.33 g/mol | Aromatic side chain |
| Target compound | 293.32 g/mol | Rigid benzopyran core |
Research Gaps and Future Directions
Despite its utility, critical data gaps exist:
-
Solubility: Experimental solubility in water or organic solvents is unreported.
-
Biological Activity: No in vitro or in vivo studies are documented.
-
Toxicity: Safety profiles remain uncharacterized.
Future studies should prioritize:
-
Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism.
-
Structure-Activity Relationships (SAR): Modify the benzopyran ring and measure bioactivity.
-
Formulation Studies: Develop salt or prodrug forms to enhance delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume